Oxidopamine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'oxydopamine, également connu sous le nom de chlorhydrate de 6-hydroxydopamine, est un composé organique synthétique neurotoxique. Il est principalement utilisé dans la recherche scientifique pour détruire sélectivement les neurones dopaminergiques et noradrénergiques dans le cerveau. Ce composé est particulièrement important dans l'étude de la maladie de Parkinson, car il peut induire le parkinsonisme chez les animaux de laboratoire en lésant les neurones dopaminergiques de la substance noire pars compacta .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate d'oxydopamine est synthétisé à partir de la dopamine. Le processus implique l'hydroxylation de la dopamine pour produire de la 6-hydroxydopamine, qui est ensuite convertie en sa forme de sel chlorhydrate. Les conditions réactionnelles impliquent généralement l'utilisation d'agents oxydants forts et de conditions acides pour faciliter l'hydroxylation et la formation ultérieure du sel .

Méthodes de production industrielle

La production industrielle de chlorhydrate d'oxydopamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est soigneusement contrôlé pour garantir une pureté et un rendement élevés. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est courante pour obtenir le produit final avec les spécifications souhaitées .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'oxydopamine subit plusieurs types de réactions chimiques, notamment :

Réduction : Bien que moins fréquentes, des réactions de réduction peuvent se produire dans des conditions spécifiques.

Réactifs et conditions courants

Agents oxydants : Le peroxyde d'hydrogène, le permanganate de potassium et d'autres oxydants forts sont couramment utilisés.

Conditions acides : L'acide chlorhydrique et l'acide sulfurique sont souvent utilisés pour faciliter les réactions.

Catalyseurs : Des catalyseurs métalliques, tels que le fer ou le cuivre, peuvent être utilisés pour améliorer les vitesses de réaction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés du chlorhydrate d'oxydopamine, qui peuvent réagir davantage pour former des structures complexes. La génération de ROS est un résultat significatif des réactions d'oxydation .

Applications De Recherche Scientifique

Parkinson's Disease Models

Oxidopamine is extensively used to create animal models of Parkinson's disease. By lesioning dopaminergic neurons in the substantia nigra, researchers can simulate the neurodegenerative processes characteristic of this condition. These models are crucial for testing new drugs and understanding the pathology of Parkinson's disease.

- Case Study : A study involving different doses of oxidopamine injected into mice demonstrated dose-dependent effects on motor and non-motor behaviors, mimicking various stages of Parkinson's disease. The results highlighted significant behavioral deficits and neuropathological features associated with mitochondrial damage and glial cell activation .

Attention-Deficit Hyperactivity Disorder

Research has also explored the use of oxidopamine in modeling attention-deficit hyperactivity disorder (ADHD). Neonatal exposure to oxidopamine has been shown to induce hyperactivity and attention deficits in rodent models, providing insights into the neurobiological underpinnings of ADHD .

- Case Study : In a study investigating ADHD-like symptoms in mice, those treated with oxidopamine exhibited increased locomotor activity and cognitive impairments compared to control groups. This model allows for the evaluation of potential therapeutic agents aimed at mitigating ADHD symptoms .

Lesch-Nyhan Syndrome

Oxidopamine has been utilized to study Lesch-Nyhan syndrome, a genetic disorder characterized by uric acid overproduction and neurological symptoms. By selectively destroying dopaminergic neurons, researchers can investigate the neurological aspects of this syndrome and assess potential treatment strategies .

Data Table: Summary of Research Findings

Mécanisme D'action

Oxidopamine hydrochloride exerts its effects through several mechanisms:

ROS Generation: The compound undergoes autoxidation, producing ROS that cause cellular damage.

Mitochondrial Inhibition: It inhibits complex I and IV of the electron transport chain, leading to mitochondrial dysfunction.

Direct Neurotoxicity: The compound selectively destroys dopaminergic and noradrenergic neurons by inducing oxidative stress and disrupting cellular homeostasis

Comparaison Avec Des Composés Similaires

Composés similaires

Dopamine : Précurseur du chlorhydrate d'oxydopamine, la dopamine est un neurotransmetteur impliqué dans diverses fonctions neurologiques.

Norépinéphrine : Un autre neurotransmetteur qui partage des similitudes structurales avec le chlorhydrate d'oxydopamine.

MPTP (1-méthyl-4-phényl-1,2,3,6-tétrahydropyridine) : Une neurotoxine utilisée pour créer des modèles animaux de la maladie de Parkinson, similaire au chlorhydrate d'oxydopamine.

Unicité

Le chlorhydrate d'oxydopamine est unique en sa capacité à détruire sélectivement les neurones dopaminergiques, ce qui en fait un outil précieux dans la recherche sur la maladie de Parkinson. Sa capacité à générer des ROS et à induire un stress oxydatif le distingue également des autres neurotoxines .

Propriétés

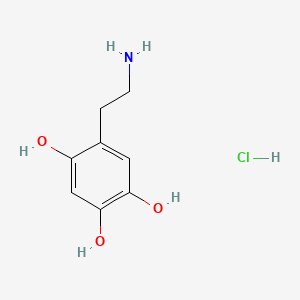

Numéro CAS |

28094-15-7 |

|---|---|

Formule moléculaire |

C8H12ClNO3 |

Poids moléculaire |

205.64 g/mol |

Nom IUPAC |

2-(2,4,5-trihydroxyphenyl)ethylazanium;chloride |

InChI |

InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H |

Clé InChI |

QLMRJHFAGVFUAC-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)O)CCN.Cl |

SMILES canonique |

C1=C(C(=CC(=C1O)O)O)CC[NH3+].[Cl-] |

melting_point |

450 to 451 °F (Decomposes) (NTP, 1992) |

Key on ui other cas no. |

28094-15-7 |

Description physique |

6-hydroxydopamine hydrochloride is a beige solid. (NTP, 1992) Beige hygroscopic solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant |

Numéros CAS associés |

1199-18-4 (Parent) |

Synonymes |

6 Hydroxydopamine 6-Hydroxydopamine 6-OHDA Hydrobromide, Oxidopamine Hydrochloride, Oxidopamine Oxidopamine Oxidopamine Hydrobromide Oxidopamine Hydrochloride |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.